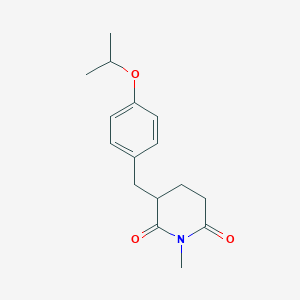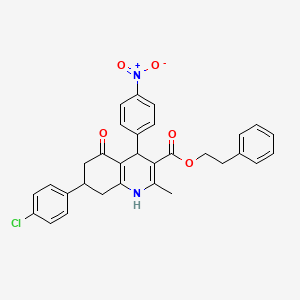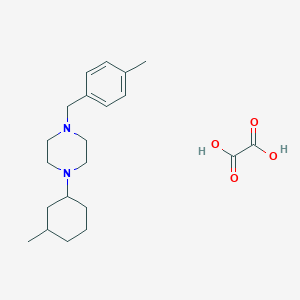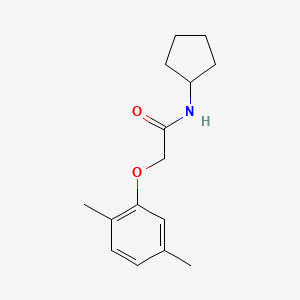![molecular formula C22H20N2O4 B5144902 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as AMN082, is a small molecule agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone acts as a selective agonist of mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to have a number of effects on neurotransmitter release, including reducing the release of glutamate, the primary excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects
Activation of mGluR7 by 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have a number of biochemical and physiological effects. These include reducing the release of glutamate, increasing the release of GABA, and reducing the activity of voltage-gated calcium channels. Additionally, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone in lab experiments is its selectivity for mGluR7, which allows for more precise manipulation of this receptor compared to non-selective agonists. Additionally, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have good stability and solubility in aqueous solutions.
One limitation of using 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone in lab experiments is its relatively low potency compared to other mGluR7 agonists. This can make it more difficult to achieve the desired level of receptor activation without using high concentrations of the compound.
Direcciones Futuras
Future research on 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone could focus on a number of areas. One potential direction is the development of more potent and selective mGluR7 agonists, which could have improved therapeutic potential. Additionally, further studies could investigate the effects of 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone on other neurotransmitter systems and on synaptic plasticity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone in humans with neurological disorders.
Métodos De Síntesis
The synthesis of 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone involves a multi-step process that begins with the reaction of 4-acetylphenylamine with 2-nitronaphthalene-1,4-dione to form an intermediate compound. This intermediate is then reacted with morpholine to yield the final product, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone.
Aplicaciones Científicas De Investigación
2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have anxiolytic and antidepressant effects, as well as antipsychotic properties. Additionally, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Propiedades
IUPAC Name |
2-(4-acetylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-14(25)15-6-8-16(9-7-15)23-19-20(24-10-12-28-13-11-24)22(27)18-5-3-2-4-17(18)21(19)26/h2-9,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQFHHACGJXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![6-(4-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5144866.png)

![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)
![2-methyl-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)

![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)

![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)